molecular formula C27H36N2O4 B1680518 Repaglinide, (-)- CAS No. 147852-26-4

Repaglinide, (-)-

Katalognummer B1680518
CAS-Nummer: 147852-26-4
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: FAEKWTJYAYMJKF-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Repaglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .


Synthesis Analysis

A new method for manufacturing 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate of the antidiabetic drug repaglinide, has been described. The process starts from 3-hydroxyphenylacetic acid and involves esterification, formylation, oxidation, etherification, and selective hydrolysis .


Molecular Structure Analysis

The molecular formula of Repaglinide is C27H36N2O4 . The crystal structure of 2-(3-ethoxy-4-(methoxycarbonyl)phenyl) acetic acid (RGA), an important intermediate in the preparation of Repaglinide, has been carried out .


Chemical Reactions Analysis

The synthesis of Repaglinide involves several chemical reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis .


Physical And Chemical Properties Analysis

Repaglinide is a BCS class II drug, meaning it has low oral bioavailability due to its poorly aqueous solubilities and dissolutions .

Safety and Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is contraindicated in people with diabetic ketoacidosis, with or without coma, Type 1 diabetes, and co-administration with gemfibrozil .

Eigenschaften

IUPAC Name

2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163818
Record name Repaglinide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repaglinide, (-)-

CAS RN

147852-26-4
Record name Repaglinide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147852264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPAGLINIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M30X62FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repaglinide, (-)-
Reactant of Route 2
Repaglinide, (-)-
Reactant of Route 3
Repaglinide, (-)-
Reactant of Route 4
Repaglinide, (-)-
Reactant of Route 5
Repaglinide, (-)-
Reactant of Route 6
Repaglinide, (-)-

Q & A

A: Repaglinide, (-)- is a rapid-acting insulin secretagogue. It binds to and blocks ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. [, , , ] This blockage leads to membrane depolarization, opening voltage-gated calcium channels and increasing intracellular calcium. The influx of calcium ions stimulates insulin secretion from β-cells, effectively lowering blood glucose levels. [, , , ]

A: While both Repaglinide, (-)- and Sulfonylureas enhance insulin secretion, they differ in their binding site on the K-ATP channel and their pharmacokinetic profiles. Repaglinide, (-)- has a faster onset and shorter duration of action, making it more effective in controlling postprandial hyperglycemia compared to some Sulfonylureas. [, , , ]

A: The molecular formula of Repaglinide, (-)- is C27H36N2O4, and its molecular weight is 452.58 g/mol. [, ]

A: Yes, researchers have used various spectroscopic techniques to characterize Repaglinide, (-)-. For example, UV spectrophotometry commonly determines its concentration in pharmaceutical formulations. [, ] Additionally, studies have employed Fourier Transform Infrared Spectroscopy (FTIR) to analyze the drug's interactions with carriers in solid dispersion formulations. [, , ]

ANone: This section focuses on Repaglinide, (-)- as a pharmaceutical compound and doesn't cover its catalytic properties, which are not typically associated with this molecule.

A: Yes, researchers have employed computational approaches to study Repaglinide, (-)-. Notably, quantitative structure-activity relationship (QSAR) models have been developed to predict the impact of structural modifications on its activity and potency. [, ]

A: Yes, dynamic whole-body physiologically-based pharmacokinetic (PBPK) models have been developed and utilized to predict drug-drug interactions of Repaglinide, (-)- with other medications, such as rifampicin. [, ] These models provide valuable insights into the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes, allowing for a more accurate assessment of potential interactions.

A: While specific SAR studies on Repaglinide, (-)- may be limited, research indicates that even minor structural changes can significantly influence its binding affinity to K-ATP channels, impacting its potency and selectivity. [, , ] Therefore, modifications require careful evaluation to ensure optimal pharmacological activity.

A: Researchers have explored several strategies to improve the stability and bioavailability of Repaglinide, (-)-. One approach involves formulating it as a solid dispersion using carriers like PEG 4000. [, ] This technique enhances the drug's solubility and dissolution rate, leading to improved bioavailability. [, ] Other strategies, such as nanoemulsions and self-nanoemulsifying pellets (SNEP), are also under investigation. [, ]

ANone: This section pertains to specific regulatory guidelines and is not directly addressed in the provided research papers.

A: Repaglinide, (-)- exhibits rapid absorption and elimination from the body. [, ] It reaches peak plasma concentrations within an hour of oral administration, with a short elimination half-life of approximately one hour. [, , ] This rapid pharmacokinetic profile makes Repaglinide, (-)- suitable for managing postprandial blood glucose surges, as its action is maximized when it is most needed after meals.

A: Yes, Repaglinide, (-)- is primarily metabolized by CYP2C8 and CYP3A4 enzymes and is also a substrate for the hepatic uptake transporter OATP1B1. [, ] Co-administration with drugs that inhibit or induce these enzymes or transporters can lead to significant pharmacokinetic interactions, altering Repaglinide, (-)- exposure and potentially affecting its therapeutic effect. [, , ] Therefore, monitoring for potential interactions is crucial, especially when used with medications such as rifampicin, fluvastatin, and other CYP inhibitors. [, , ]

A: Researchers have utilized various in vitro and in vivo models to investigate the efficacy of Repaglinide, (-)-. In vitro studies often employ cell-based assays using pancreatic β-cells to assess its ability to stimulate insulin secretion. [, , ] In vivo studies commonly use animal models of diabetes, such as streptozotocin (STZ)-induced diabetic rats, to evaluate its blood glucose-lowering effects. [, , ]

A: Clinical trials have demonstrated the efficacy of Repaglinide, (-)- in reducing HbA1c levels and improving glycemic control in patients with type 2 diabetes. [, , , , ] Studies have also shown its effectiveness as monotherapy and in combination with other antidiabetic agents, such as metformin. [, , ] Notably, Repaglinide, (-)- has shown promising results in specific populations, including elderly patients, patients with renal transplantation, and those with newly diagnosed type 2 diabetes. [, , ]

ANone: While Repaglinide, (-)- offers a valuable treatment option for type 2 diabetes, the development of resistance is a concern, like with other antidiabetic medications. The exact mechanisms of resistance are complex and not fully understood, but they may involve:

  • Reduced β-cell mass and function: The progressive decline in β-cell function, a hallmark of type 2 diabetes progression, can contribute to reduced responsiveness to Repaglinide, (-)-. [, , ]
  • Genetic polymorphisms: Variations in genes encoding K-ATP channels or involved in insulin secretion pathways could potentially influence the efficacy of Repaglinide, (-)-. [, ]

ANone: This section discusses potential side effects and is not included in this response. Please consult relevant clinical guidelines and resources for this information.

ANone: While the provided research papers primarily focus on enhancing the solubility and bioavailability of Repaglinide, (-)-, they do not delve into targeted drug delivery strategies. Further research exploring targeted approaches could potentially optimize its therapeutic benefits.

ANone: The research papers provided do not discuss specific biomarkers for predicting the efficacy or monitoring the response to Repaglinide, (-)- treatment. Further research exploring potential biomarkers could contribute valuable insights into personalized treatment strategies.

ANone: Several analytical methods are employed to characterize and quantify Repaglinide, (-)- in various settings. These include:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify Repaglinide, (-)- in pharmaceutical formulations and biological samples. [, , ]
  • UV Spectrophotometry: This method provides a simple and rapid way to determine the concentration of Repaglinide, (-)- in solution, commonly used in quality control analysis of pharmaceutical formulations. [, ]
  • Mass Spectrometry (MS): Often coupled with HPLC, MS offers high sensitivity and selectivity, enabling accurate identification and quantification of Repaglinide, (-)- and its metabolites in complex biological matrices. [, ]
  • Other Techniques: Researchers also utilize techniques like FTIR, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) to study its interactions with excipients in pharmaceutical formulations, its solid-state properties, and its thermal behavior. [, , ]

ANone: This section pertains to the environmental impact of Repaglinide, (-)- and is not directly covered in the provided research papers.

A: Repaglinide, (-)- belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability. [, ] Its poor aqueous solubility limits its dissolution rate, ultimately affecting its bioavailability. [, ] Enhancing its dissolution rate is crucial for achieving optimal therapeutic concentrations in vivo.

ANone: Various approaches aim to enhance the dissolution and solubility of Repaglinide, (-)-, ultimately improving its bioavailability. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a carrier matrix, such as PEG 4000, in a solid state. [, ] This dispersion increases the surface area of the drug particles and enhances their wettability, leading to faster dissolution rates and improved bioavailability. [, ]
  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Self-Nanoemulsifying Pellets (SNEP): These approaches involve formulating Repaglinide, (-)- with lipids, surfactants, and co-surfactants to create nanoemulsions upon contact with aqueous media. [] The resulting nano-sized droplets improve drug solubility and enhance its absorption. []

ANone: Validation of analytical methods ensures their accuracy, precision, and specificity for the intended purpose. The validation process typically involves assessing various parameters, including:

    ANone: This section addresses manufacturing and quality control procedures, which are not directly discussed in the research papers provided.

    ANone: This section focuses on the potential for Repaglinide, (-)- to trigger an immune response, which is not a primary focus of the provided research.

    A: Repaglinide, (-)- is a substrate for both influx and efflux transporters in the liver and intestines. These transporters play a crucial role in its absorption, distribution, and elimination. [, ] Notably, it interacts with the hepatic uptake transporter OATP1B1, which facilitates its uptake into the liver for metabolism. [] Inhibition of OATP1B1, as seen with some medications, can reduce Repaglinide, (-)- uptake and potentially increase its plasma concentrations. [, ] Conversely, induction of efflux transporters, such as P-glycoprotein (P-gp), can enhance its elimination, potentially reducing its efficacy. [] Therefore, understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing its therapeutic use.

    A: Repaglinide, (-)- is primarily metabolized by CYP2C8 and CYP3A4 enzymes, mainly in the liver. [, , ] Concomitant use with drugs that inhibit these enzymes can lead to increased plasma concentrations of Repaglinide, (-)-, potentially enhancing its effects and increasing the risk of hypoglycemia. [, , ] On the other hand, inducers of these enzymes can accelerate its metabolism, potentially reducing its efficacy. [, ] Careful consideration of these interactions is essential when prescribing Repaglinide, (-)- with other medications.

    ANone: While the research papers focus on pharmaceutical aspects of Repaglinide, (-)-, they do not directly address its biocompatibility and biodegradability.

    ANone: Several alternatives are available for managing type 2 diabetes, each with its own mechanism of action, benefits, and considerations:

    • Metformin: A first-line treatment for type 2 diabetes, metformin primarily works by improving insulin sensitivity, reducing hepatic glucose production, and enhancing glucose uptake in peripheral tissues. [, ]

    ANone: This section relates to the disposal of Repaglinide, (-)- and is not covered in the provided research papers.

    ANone: This section pertains to research tools and resources and is not directly discussed in the provided research papers.

    A: Since its introduction, Repaglinide, (-)- has been studied extensively, leading to a more comprehensive understanding of its mechanisms of action, pharmacokinetic properties, and potential benefits and risks. Early research primarily focused on its efficacy in lowering blood glucose levels and its favorable pharmacokinetic profile for managing postprandial hyperglycemia. [, , , ] Subsequent studies have delved into its interactions with other drugs, its effects on various patient populations, and strategies to enhance its bioavailability. [, , , , , ]

    A: The research on Repaglinide, (-)- exemplifies the importance of interdisciplinary collaboration in drug development and optimization. Studies involving pharmaceutical sciences, medicinal chemistry, pharmacology, pharmacokinetics, and clinical research have contributed to our current understanding of this drug. [, , , , , , , , , , , , , , , , , , , , , ] Continued collaboration across these disciplines is crucial for developing innovative formulations, exploring new therapeutic applications, and optimizing its use in managing type 2 diabetes.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.